N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
Description
N-[4-(2-Chloroacetyl)phenyl]-2-methylpropanamide is an organic compound characterized by a phenyl ring substituted at the para position with a 2-chloroacetyl group and an amide-linked 2-methylpropanamide (isobutyramide) moiety. Its structure suggests applications in targeted drug delivery, enzyme inhibition, or covalent binding to biological targets due to the reactive chloroacetyl group .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHFZSYXCYZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide typically involves the acylation of 4-aminoacetophenone with 2-chloropropionyl chloride, followed by amidation with 2-methylpropanamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in synthesizing antihistamines and other therapeutic agents that target allergic reactions and inflammatory responses. For instance, it has been utilized in the synthesis of fexofenadine hydrochloride, an antihistamine used to treat allergic rhinitis and chronic urticaria . The compound's structure allows for modifications that enhance its pharmacological properties.
Biological Activity
Research indicates that derivatives of this compound exhibit notable biological activities. Studies have shown that these compounds possess anti-inflammatory and analgesic properties, making them potential candidates for developing new medications aimed at treating conditions such as arthritis and other inflammatory diseases .
Organic Synthesis
Synthetic Methodologies
The compound is often synthesized through various organic reactions, including Friedel-Crafts acylation and amide coupling reactions. These methodologies allow for the efficient production of this compound with high yields and purity. A notable synthetic route involves the reaction of 4-chlorobutyryl chloride with 2-methylpropanamide under controlled conditions, which minimizes by-products and enhances the overall efficiency of the process .
Case Study 1: Synthesis of Fexofenadine
In a study published by Krauss et al., this compound was utilized as an intermediate in the synthesis of fexofenadine. The researchers reported that the compound's unique structure facilitated the development of a highly effective antihistamine with reduced side effects compared to older generations of antihistamines .
Case Study 2: Anti-inflammatory Properties
Another significant study explored the anti-inflammatory effects of derivatives derived from this compound. The researchers demonstrated that certain modifications to the compound resulted in enhanced potency against inflammation in animal models, suggesting potential applications in treating chronic inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Description | Example Use |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Synthesis of fexofenadine |
| Biological Activity | Exhibits anti-inflammatory properties | Potential treatment for arthritis |
| Organic Synthesis | Synthesized via Friedel-Crafts acylation | Efficient production methods |
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This mechanism is similar to that of other chloroacetamide derivatives, which are known to inhibit enzymes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Group
N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide
- Structure : Differs in the amide side chain, where 3-methylbutanamide (valeramide) replaces 2-methylpropanamide.
- This modification could alter metabolic stability or binding to hydrophobic protein pockets .
N-[4-(2-Chloroacetyl)phenyl]propanamide
- Structure : Features a simpler propanamide group (linear C3 chain) instead of the branched isobutyramide.
- Impact : Reduced steric hindrance may improve synthetic accessibility or interaction with enzymes requiring less bulky substrates. However, the shorter chain might decrease lipophilicity compared to the target compound .
N-[4-(2-Chloroacetyl)phenyl]-2,2-dimethylpropanamide
- Structure : Incorporates a pivalamide (2,2-dimethylpropanamide) group.
- This structural feature is common in prodrug design to modulate pharmacokinetics .
Variations in the Acyl Substituent
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methylpropanamide
- Structure : Replaces the chloroacetyl group with a sulfamoyl-linked pyrimidine ring.
- Impact: The sulfamoyl group is a strong electron-withdrawing moiety, enhancing acidity (lower pKa) and enabling interactions with enzymes like carbonic anhydrase.
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide
- Structure : Substitutes chloroacetyl with a hydrazide group.
- Impact : The hydrazide introduces nucleophilic reactivity, making the compound suitable for conjugation with carbonyl-containing molecules (e.g., in Schiff base formation). This derivative could serve as a linker in prodrugs or biomaterials .
Functional Group Comparisons
Electrophilic vs. Non-Electrophilic Groups
- Chloroacetyl (Target Compound) : High reactivity toward nucleophiles (e.g., thiols in cysteine residues), enabling covalent bond formation with biological targets. Ideal for irreversible inhibitors or affinity probes.
- Benzoyl/Sulfamoyl () : Less reactive; rely on hydrogen bonding or electrostatic interactions for target engagement. These groups are typical in reversible inhibitors or substrates for oxidoreductases .
Thermodynamic and Kinetic Stability
- Chloroacetyl derivatives are prone to hydrolysis under basic or aqueous conditions, limiting shelf life. In contrast, sulfonamides and hydrazides exhibit greater stability, favoring long-term storage .
Biological Activity
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound features a chloroacetyl group attached to a phenyl ring, making it structurally similar to other bioactive compounds. Its molecular formula is C₁₂H₁₄ClN₃O, with a molecular weight of approximately 239.7 g/mol. The presence of the chloroacetyl group is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Such mechanisms are similar to those observed in other chloroacetamide derivatives, which are known for their inhibition of enzymes involved in various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Salmonella typhimurium | 32 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Effects on Cancer Cell Lines
A study conducted on various cancer cell lines revealed the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa cells showed a decrease in viability by 70% at a concentration of 10 μM after 24 hours.
- MCF-7 cells exhibited a similar reduction in viability, indicating potential effectiveness against hormone-responsive tumors.
- A549 cells were less responsive but still showed a significant decrease in proliferation at higher concentrations.
Q & A
Q. What are the common synthetic routes for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, and how can their efficiency be assessed?
- Methodological Answer : Three primary synthetic routes have been reported, involving condensation reactions between substituted phenylamines and chloroacetyl derivatives. Efficiency is assessed via yield optimization (e.g., 75–84% purity) and analytical validation using HPLC or GC-MS. Key variables include solvent polarity, catalyst selection (e.g., acid/base), and reaction temperature. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- 13C/1H NMR : Assigns proton and carbon environments, confirming the chloroacetyl and methylpropanamide moieties. Chemical shifts near δ 170 ppm (carbonyl) and δ 2.1–2.3 ppm (methyl groups) are diagnostic .
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, derivatives like 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide show planar amide groups and halogen-dependent intermolecular interactions .
- Spectrofluorometry : Monitors electronic transitions and fluorescence properties, useful for studying photostability or solvent effects .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation. Safety data for analogous compounds highlight risks of dermal toxicity and respiratory irritation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Tuning : Lewis acids (e.g., ZnCl₂) improve acylation efficiency.
- Temperature Gradients : Elevated temperatures (80–100°C) accelerate reaction kinetics but may increase side products.
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy identifies intermediate phases .
Q. What methodologies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with X-ray structures to confirm stereochemistry. For example, crystal structures of bromo/chloro derivatives resolve ambiguities in NOESY correlations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with NMR assignments.
- Dynamic NMR : Detects rotational barriers in amide bonds that may cause signal splitting .
Q. How can in vitro biological activity assays be designed to evaluate this compound's pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
- Cell-Based Viability Tests : Assess cytotoxicity via MTT assays in cancer or microbial models.
- Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs, leveraging structural insights from X-ray data .
Q. What strategies are effective in impurity profiling and quantification during synthesis?
- Methodological Answer :
- HPLC-DAD/ELSD : Separates and quantifies impurities using orthogonal columns (C18 or phenyl-hexyl).
- Spiking Experiments : Introduce known impurities (e.g., unreacted starting materials) to calibrate retention times.
- Reference Standards : Compare with certified impurities (e.g., EP/BP standards) for pharmacopeial compliance .
Q. How does the compound's structural conformation influence its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Aligns the chloroacetyl group into hydrophobic pockets of proteins, as seen in analogs like flutamide.
- Hydrogen Bonding : The amide carbonyl forms H-bonds with catalytic residues (e.g., in enzyme active sites).
- Halogen Bonding : Chlorine atoms engage in non-covalent interactions with aromatic side chains, enhancing binding affinity .
Q. What advanced analytical techniques are used in stability studies under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.
- Kinetic Modeling : Calculate shelf life using Arrhenius equations for accelerated stability data.
- Solid-State NMR : Detects polymorphic transitions or hydrate formation in lyophilized samples .
Q. How can computational methods predict the compound's reactivity and guide experimental design?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., acylation transition states) to identify rate-limiting steps.
- QSPR Models : Correlate molecular descriptors (e.g., LogP, PSA) with solubility or bioavailability.
- Molecular Dynamics (MD) : Simulate protein-ligand interactions to prioritize synthetic analogs for testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
